molecular formula C8H12ClNO2S2 B13494576 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B13494576
M. Wt: 253.8 g/mol
InChI Key: QSASZQKYQKTIAR-UHFFFAOYSA-N
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Description

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is unique due to its combination of a chloro group, a sulfonamide group, and a thiophene ring. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Biological Activity

1-Chloro-n-methyl-n-(1-(thiophen-2-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and applications in medicinal chemistry and material science, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be described with the following properties:

PropertyValue
Molecular Formula C₈H₁₂ClNO₂S₂
Molecular Weight 253.8 g/mol
IUPAC Name 1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide
InChI Key QSASZQKYQKTIAR-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CS1)N(C)S(=O)(=O)CCl

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
  • Chloro Group Introduction : Halogenation reactions using phosphorus tribromide are typically used.
  • Sulfonamide Group Formation : The thiophene derivative is reacted with methanesulfonyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition of growth, particularly in Gram-positive bacteria. The mechanism likely involves enzyme inhibition, where the compound binds to active sites of bacterial enzymes, disrupting metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by acting as a receptor antagonist or agonist, influencing cytokine production and cellular signaling pathways involved in inflammation.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of this compound against resistant strains of Streptococcus pneumoniae demonstrated a reduction in bacterial load in vitro. The compound was effective at concentrations as low as 10 µg/mL, indicating potential for further development as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α) in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory responses.
  • Receptor Modulation : It can act on various receptors to modulate signaling pathways related to inflammation and microbial growth.

Medicinal Chemistry

Due to its promising biological activity, this compound is being explored as a pharmacophore for drug design aimed at developing new antimicrobial and anti-inflammatory agents.

Material Science

Thiophene derivatives like this compound are also utilized in the development of organic semiconductors and other electronic materials due to their favorable electronic properties.

Properties

Molecular Formula

C8H12ClNO2S2

Molecular Weight

253.8 g/mol

IUPAC Name

1-chloro-N-methyl-N-(1-thiophen-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C8H12ClNO2S2/c1-7(8-4-3-5-13-8)10(2)14(11,12)6-9/h3-5,7H,6H2,1-2H3

InChI Key

QSASZQKYQKTIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)N(C)S(=O)(=O)CCl

Origin of Product

United States

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